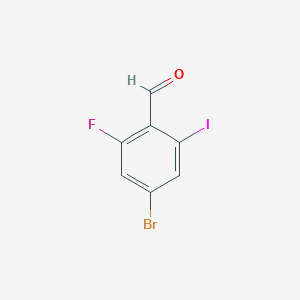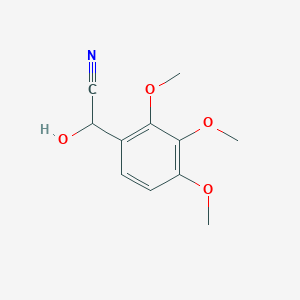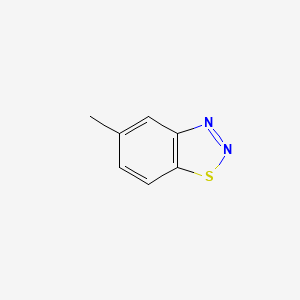
3-(2-Aminoethyl)pteridin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)pteridin-4(3H)-one is a chemical compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pteridin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst to form the pteridine ring system. The resulting intermediate is then reacted with ethylenediamine to introduce the 2-aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)pteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)pteridin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This binding can disrupt the normal function of the enzyme, leading to altered metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- 6-Hydroxymethyl-7,8-dihydropterin
- 2-Amino-3-hydroxypyridine
Uniqueness
3-(2-Aminoethyl)pteridin-4(3H)-one is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridine derivatives. Its 2-aminoethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H9N5O |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
3-(2-aminoethyl)pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c9-1-4-13-5-12-7-6(8(13)14)10-2-3-11-7/h2-3,5H,1,4,9H2 |
InChI-Schlüssel |
ZNTNHYMLFOKKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



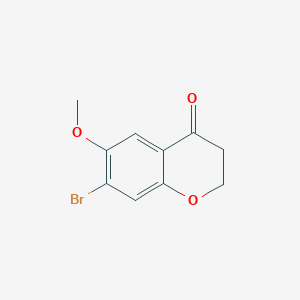
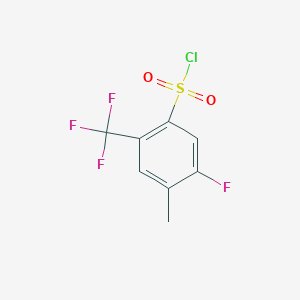
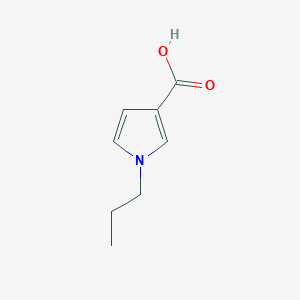
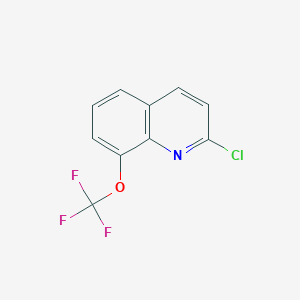
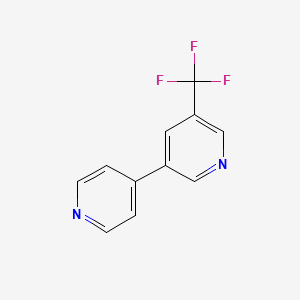
![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
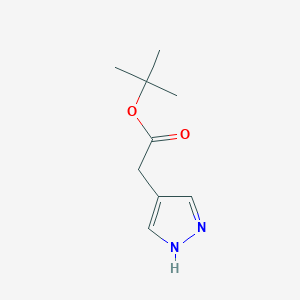

![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
